1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Description
1-{[1-(4-tert-Butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a heterocyclic compound featuring two pharmacologically relevant motifs: a 4-methylpyrazole ring and a 4-tert-butylbenzenesulfonyl-substituted azetidine scaffold. The pyrazole ring, substituted with a methyl group at the 4-position, is connected to the azetidine via a methylene (-CH2-) linker. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to rigid, small-ring systems.
While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, analogs such as 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride (CAS 1311313-93-5) highlight the importance of azetidine-pyrazole hybrids in drug discovery . The addition of the 4-tert-butylbenzenesulfonyl group in the target compound likely modulates solubility, stability, and target interaction compared to simpler derivatives.
Properties
IUPAC Name |
1-[[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-14-9-19-20(10-14)11-15-12-21(13-15)24(22,23)17-7-5-16(6-8-17)18(2,3)4/h5-10,15H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCIDLIMNFTHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.
Introduction of the tert-Butylbenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction with appropriate hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
- Solubility and Stability : The 4-tert-butylbenzenesulfonyl group likely reduces aqueous solubility compared to the dihydrochloride salt but may enhance membrane permeability. Sulfonyl groups are also resistant to enzymatic hydrolysis, improving metabolic stability .
- Triazole-Pyrazoles (): Demonstrated antimicrobial and anticancer activities in prior studies, attributed to triazole’s metal-binding capacity . Azelnidipine (): A marketed antihypertensive drug, highlighting the therapeutic relevance of azetidine-containing scaffolds .
Spectroscopic and Analytical Comparisons
- NMR Assignments : The target compound’s azetidine and pyrazole protons would resonate similarly to those in (e.g., azetidine C-3 at ~21.8 ppm ). The sulfonyl group’s electron-withdrawing effect may downfield-shift adjacent protons.
- 77Se vs. 1H/13C NMR : Selenazole-containing analogs () show distinct 77Se NMR signals (~581 ppm), absent in the target compound, illustrating a key analytical difference .
Biological Activity
1-{[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring linked to an azetidine moiety and a sulfonyl group derived from 4-tert-butylbenzenesulfonyl chloride.
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 286.37 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
Pyrazole derivatives, including the compound , have been associated with various biological activities such as anti-inflammatory, analgesic, antipyretic, and anticancer effects. The following sections detail specific activities and mechanisms.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds similar to this compound have demonstrated significant inhibition of COX-2, leading to reduced inflammation in animal models .
2. Anticancer Potential
Recent studies have indicated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, the compound has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes such as COX and various kinases.
- Receptor Modulation : The pyrazole ring facilitates interaction with receptors involved in pain and inflammation pathways.
Case Studies
Several studies have investigated the biological effects of similar pyrazole compounds:
- Study on Anti-inflammatory Effects : A study conducted on a related pyrazole derivative showed a marked reduction in edema in rat models when administered at doses of 10 mg/kg .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound significantly reduced viability in cancer cell lines compared to controls, showcasing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
